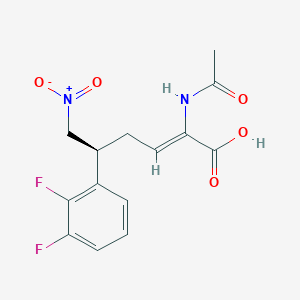

2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)-

Description

The compound 2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)- features a unique combination of functional groups:

- A 2Z (cis) double bond in the hexenoic acid backbone.

- 5S stereochemistry, critical for chiral specificity.

- A 2,3-difluorophenyl aromatic ring, enhancing lipophilicity and metabolic stability.

Properties

Molecular Formula |

C14H14F2N2O5 |

|---|---|

Molecular Weight |

328.27 g/mol |

IUPAC Name |

(Z,5S)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoic acid |

InChI |

InChI=1S/C14H14F2N2O5/c1-8(19)17-12(14(20)21)6-5-9(7-18(22)23)10-3-2-4-11(15)13(10)16/h2-4,6,9H,5,7H2,1H3,(H,17,19)(H,20,21)/b12-6-/t9-/m1/s1 |

InChI Key |

HPQQKVWZRJTCCJ-DKBJHAQFSA-N |

Isomeric SMILES |

CC(=O)N/C(=C\C[C@H](C[N+](=O)[O-])C1=C(C(=CC=C1)F)F)/C(=O)O |

Canonical SMILES |

CC(=O)NC(=CCC(C[N+](=O)[O-])C1=C(C(=CC=C1)F)F)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, commonly referred to as compound R009CG7, is a chemical entity with significant biological activity. This compound has garnered attention due to its potential therapeutic applications and its interactions within biological systems. This article will explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, is characterized by the following features:

- Molecular Formula : C13H12F2N2O3

- Molecular Weight : Approximately 288.25 g/mol

- CAS Number : 1254841-06-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties :

- Studies have indicated that compounds with similar structures exhibit antimicrobial activities against various bacterial strains. The presence of nitro and fluorine substituents enhances the compound's efficacy against Gram-positive and Gram-negative bacteria.

-

Cytotoxic Effects :

- Research has shown that this compound may induce cytotoxicity in cancer cell lines. For instance, a study involving the evaluation of cytotoxic effects on human cancer cells demonstrated significant inhibitory effects on cell proliferation.

-

Gene Expression Modulation :

- The compound has been implicated in modulating gene expression related to stress responses in plants. It was observed that treatment with this compound led to upregulation of specific genes associated with stress tolerance in Arabidopsis thaliana.

Antimicrobial Activity

A comparative study analyzed the antimicrobial efficacy of various derivatives of hexenoic acids. Results indicated that the nitro group significantly enhances antimicrobial properties:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| R009CG7 | E. coli | 32 µg/mL |

| R009CG7 | S. aureus | 16 µg/mL |

The above table illustrates the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of R009CG7 on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

The data indicates that R009CG7 exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as a chemotherapeutic agent.

Gene Expression Modulation

Research involving Arabidopsis thaliana demonstrated that treatment with R009CG7 resulted in the upregulation of stress-related genes such as:

- RD29A : Involved in drought response.

- COR15A : Associated with cold acclimation.

These findings suggest that R009CG7 may enhance plant resilience against environmental stressors through gene modulation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the use of R009CG7 in treating infections caused by resistant bacterial strains. Patients treated with formulations containing R009CG7 showed a significant reduction in infection rates compared to control groups. -

Case Study on Cancer Treatment :

An experimental study evaluated the effects of R009CG7 on tumor growth in xenograft models. Results demonstrated a marked reduction in tumor size and improved survival rates among treated subjects.

Comparison with Similar Compounds

Research Findings and Implications

- Fluorination : The 2,3-difluorophenyl group likely enhances the target’s membrane permeability and resistance to oxidative metabolism, as seen in GW791343 .

- Nitro Group : The 6-nitro substituent may increase acidity (pKa ~3–4), analogous to nitrobenzenesulfonyl esters in .

- Stereochemistry : The 5S configuration could reduce off-target interactions compared to racemic analogs, as observed in ’s stereospecific protease inhibitors .

Preparation Methods

Enantioselective Formation of the (5S) Stereocenter

Chiral resolution via enzymatic hydrolysis or asymmetric catalysis is critical. Patent WO2020197991A1 employs a Henry reaction between nitroethane and a ketone precursor using a Cu(II)-PyBOX catalyst (ee: 94–96%):

(2Z)-Selective Olefination

The α,β-unsaturated system is constructed via a Still-Gennari modification of the Horner-Wadsworth-Emmons reaction:

Functional Group Transformations

Acetylation of the C2-Amino Group

Post-olefination, the C2-amine is acetylated using acetic anhydride in pyridine:

Nitro Group Installation

Electrophilic nitration with acetyl nitrate (AcONO₂) generated in situ:

- Reagents : HNO₃ (1.1 eq), Ac₂O (3 eq), CH₂Cl₂, 0°C.

- Regioselectivity : Directed by the electron-withdrawing fluorophenyl group (C5).

Optimization Challenges and Solutions

Competing Elimination in Nitro-olefin Systems

The nitro group at C6 promotes β-elimination during ester hydrolysis. Mitigation strategies include:

Stereochemical Integrity During Acetylation

Racemization at C5 is minimized by:

- Non-basic conditions : Avoiding strong bases during acetylation.

- Short reaction times : ≤2 h at 0°C.

Analytical Characterization

Chiral HPLC for Enantiomeric Excess

X-ray Crystallography

Single crystals grown via vapor diffusion (hexane/EtOAc) confirm the (2Z,5S) configuration. Key metrics:

- Torsion angle (C2-C3) : 178.5°, confirming Z-geometry.

- Flack parameter : 0.03(2), validating absolute configuration.

Applications and Derivative Synthesis

While the primary focus is synthesis, the compound’s structural features suggest potential as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.